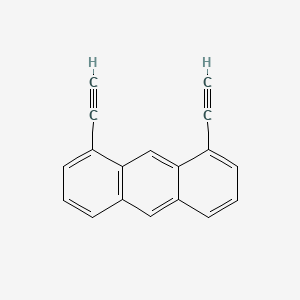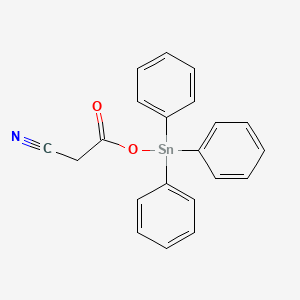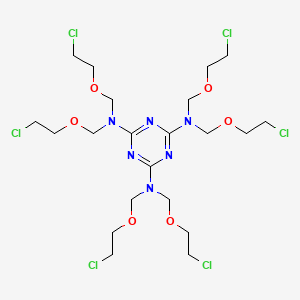
s-Triazine-1,3,5-triamine, hexakis(2-choroethoxymethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
s-Triazine-1,3,5-triamine, hexakis(2-choroethoxymethyl)- is a derivative of the s-triazine family, which is a six-membered heterocyclic aromatic ring containing three nitrogen atoms
Métodos De Preparación
The synthesis of s-Triazine-1,3,5-triamine, hexakis(2-choroethoxymethyl)- typically involves the trimerization of nitriles such as cyanogen chloride or cyanamide. The reaction conditions often require the presence of catalysts and specific temperature controls to ensure the formation of the desired product. Industrial production methods may involve large-scale reactors and continuous flow processes to achieve high yields and purity .
Análisis De Reacciones Químicas
s-Triazine-1,3,5-triamine, hexakis(2-choroethoxymethyl)- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles. .
Aplicaciones Científicas De Investigación
s-Triazine-1,3,5-triamine, hexakis(2-choroethoxymethyl)- has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of s-Triazine-1,3,5-triamine, hexakis(2-choroethoxymethyl)- involves its interaction with specific molecular targets and pathways. In cancer research, it is believed to inhibit enzymes such as topoisomerases and tyrosine kinases, which are involved in DNA replication and cell signaling pathways. This inhibition can lead to the disruption of cancer cell proliferation and induction of apoptosis .
Comparación Con Compuestos Similares
s-Triazine-1,3,5-triamine, hexakis(2-choroethoxymethyl)- can be compared with other similar compounds such as:
Melamine (1,3,5-triazine-2,4,6-triamine): Known for its use in the production of melamine resins and its applications in the manufacture of laminates, adhesives, and coatings.
Cyanuric acid (1,3,5-triazine-2,4,6-triol): Used in the production of disinfectants, herbicides, and bleaching agents.
Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine): Used as a starting material for the synthesis of various herbicides and dyes.
Propiedades
Número CAS |
73941-10-3 |
|---|---|
Fórmula molecular |
C21H36Cl6N6O6 |
Peso molecular |
681.3 g/mol |
Nombre IUPAC |
2-N,2-N,4-N,4-N,6-N,6-N-hexakis(2-chloroethoxymethyl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C21H36Cl6N6O6/c22-1-7-34-13-31(14-35-8-2-23)19-28-20(32(15-36-9-3-24)16-37-10-4-25)30-21(29-19)33(17-38-11-5-26)18-39-12-6-27/h1-18H2 |
Clave InChI |
HCJPTVFWOOSDQU-UHFFFAOYSA-N |
SMILES canónico |
C(CCl)OCN(COCCCl)C1=NC(=NC(=N1)N(COCCCl)COCCCl)N(COCCCl)COCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


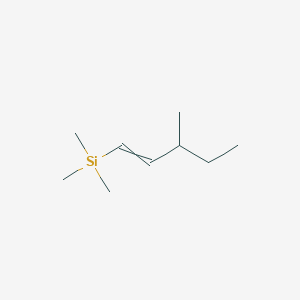
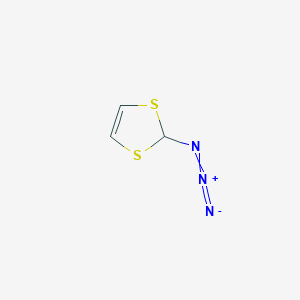
![1-{[Chloro(dimethyl)silyl]methyl}piperidin-2-one](/img/structure/B14451008.png)
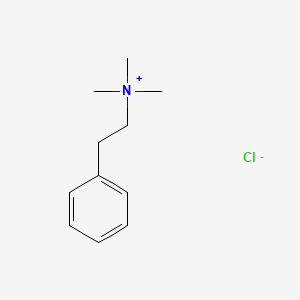
![N-{4-Hydroxy-3-[(4-methylpiperazin-1-yl)methyl]phenyl}acetamide](/img/structure/B14451025.png)


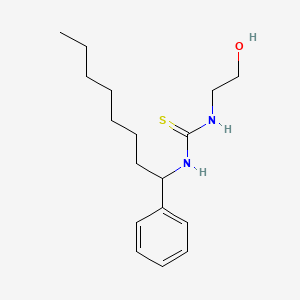
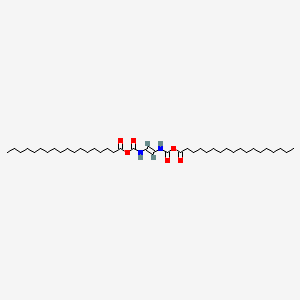

![1-[(But-3-en-2-yl)sulfanyl]naphthalene](/img/structure/B14451053.png)
![2-[3-(3-Ethyl-1,3-benzoselenazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzoxazole](/img/structure/B14451054.png)
